Urolithin B
Urolithin B
Urolithin b belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). Urolithin b is considered to be a practically insoluble (in water) and relatively neutral molecule. Urolithin b has been primarily detected in urine. Within the cell, urolithin b is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
1139-83-9
VCID:
VC0150876
InChI:
InChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H
SMILES:
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O
Molecular Formula:
C13H8O3
Molecular Weight:
212.2 g/mol
Urolithin B
CAS No.: 1139-83-9
Reference Standards
VCID: VC0150876
Molecular Formula: C13H8O3
Molecular Weight: 212.2 g/mol
CAS No. | 1139-83-9 |
---|---|
Product Name | Urolithin B |
Molecular Formula | C13H8O3 |
Molecular Weight | 212.2 g/mol |
IUPAC Name | 3-hydroxybenzo[c]chromen-6-one |
Standard InChI | InChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H |
Standard InChIKey | WXUQMTRHPNOXBV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O |
Physical Description | Solid |
Description | Urolithin b belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). Urolithin b is considered to be a practically insoluble (in water) and relatively neutral molecule. Urolithin b has been primarily detected in urine. Within the cell, urolithin b is primarily located in the membrane (predicted from logP). |
Synonyms | 3-Hydroxy-6H-dibenzo[b,d]pyran-6-one; 2’,4’-Dihydroxy-2-biphenylcarboxylic Acid δ-Lactone; 3-Hydroxy-6H-benzo[c]chromen-6-one; 3-Hydroxydibenzo-α-pyrone; 3-Hydroxyurolithin; 7-Hydroxy-3,4-benzocoumarin; NSC 94726 |
PubChem Compound | 5380406 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume